6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine can produce a similar compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states and functional groups.
Scientific Research Applications
6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a CDK2 inhibitor, which is a target for cancer treatment.
Biological Studies: It is used in biological assays to investigate its cytotoxic activities against various cancer cell lines.
Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological targets.
Pharmaceutical Development: It is explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form essential hydrogen bonds with key amino acids in the active site, enhancing its inhibitory activity.
Comparison with Similar Compounds
Similar Compounds
4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: A similar compound that undergoes nucleophilic substitution reactions.
Pyrazolo[3,4-d]pyrimidine Derivatives: Various derivatives with different substituents at the 4 and 6 positions, exhibiting diverse biological activities.
Uniqueness
6-chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to inhibit CDK2 selectively makes it a valuable compound for cancer research and potential therapeutic development.
Properties
IUPAC Name |
6-chloro-1-cyclopentyl-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN5/c14-13-17-11(16-8-5-6-8)10-7-15-19(12(10)18-13)9-3-1-2-4-9/h7-9H,1-6H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMGOXZFHLAOOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=NC(=NC(=C3C=N2)NC4CC4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301149020 | |
Record name | 6-Chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-55-9 | |
Record name | 6-Chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-1-cyclopentyl-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301149020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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